3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound with a structure that features a piperidine ring linked to a 4-bromobenzyl group through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride typically begins with the preparation of the piperidine intermediate. This can be achieved through several methods, one of the most common being the reduction of piperidin-4-one. The intermediate is then reacted with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide to form the ether linkage. The final step involves the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production methods remain similar, with the focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry may be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride can undergo several types of chemical reactions:
Oxidation: : The bromobenzyl group can be oxidized to form various products depending on the reaction conditions.
Reduction: : The bromine atom can be replaced with hydrogen via catalytic hydrogenation.
Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogen gas with a palladium catalyst is often used for catalytic hydrogenation.
Substitution: : Nucleophiles such as thiolates or amines can be used to replace the bromine atom.
Major Products Formed: The major products depend on the type of reaction:
Oxidation: : Oxidized forms of the benzyl group.
Reduction: : Debrominated piperidine derivatives.
Substitution: : Piperidine compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceutical compounds.
Biology: In biological research, this compound can be used as a probe to study receptor interactions and other cellular processes due to its structural similarity to certain neurotransmitters.
Industry: In industry, it may be utilized in the synthesis of specialty chemicals and materials, leveraging its unique reactivity and functional groups.
Mechanism of Action
The mechanism by which 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. Its structure allows it to mimic or inhibit natural ligands, thus modulating biological pathways. The exact molecular targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds:
4-Benzylpiperidine: : Lacks the bromine and ether functionalities, leading to different reactivity and applications.
N-Benzylpiperidine: : Similar structure but with a different substitution pattern on the piperidine ring.
4-Bromo-2,5-dimethoxyaniline: : Contains the bromobenzyl moiety but with different reactive sites and applications.
Uniqueness: 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride is unique due to its specific combination of bromobenzyl and piperidine structures. This gives it distinct reactivity and potential applications that are not shared by the aforementioned similar compounds. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields highlight its versatility and importance.
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNYIUJJEZIXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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